molecular formula C15H23N3O5 B570253 6-Maleimidocaproic tert-Butylcarbazate CAS No. 151038-95-8

6-Maleimidocaproic tert-Butylcarbazate

Cat. No.: B570253
CAS No.: 151038-95-8
M. Wt: 325.365
InChI Key: HBZQATUQAYTCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Maleimidocaproic tert-Butylcarbazate (CAS 151038-95-8) is a heterobifunctional chemical reagent of significant value in advanced bioconjugation research, particularly in the synthesis of antibody-drug conjugates (ADCs). With a molecular formula of C₁₅H₂₃N₃O₅ , this compound integrates two distinct reactive groups: a maleimide and a protected hydrazine (tert-butyl carbazate) . The maleimide group specifically reacts with thiol groups (-SH) on cysteine residues in proteins or antibodies to form stable thioether linkages . Meanwhile, the tert-butyl carbazate group can be deprotected to a reactive hydrazine, which is highly effective for conjugating with carbonyl groups, such as the ketone functionality found in the chemotherapeutic agent doxorubicin . This mechanism makes it an essential tool for creating stable, branched hydrazone linkers for targeted drug delivery systems . Its primary research application is in constructing immunoconjugates for oncology research, enabling the precise coupling of cytotoxic payloads to tumor-targeting antibodies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

151038-95-8

Molecular Formula

C15H23N3O5

Molecular Weight

325.365

IUPAC Name

tert-butyl N-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]carbamate

InChI

InChI=1S/C15H23N3O5/c1-15(2,3)23-14(22)17-16-11(19)7-5-4-6-10-18-12(20)8-9-13(18)21/h8-9H,4-7,10H2,1-3H3,(H,16,19)(H,17,22)

InChI Key

HBZQATUQAYTCSH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNC(=O)CCCCCN1C(=O)C=CC1=O

Synonyms

tert-Butyl 2-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)hydrazinecarboxylate;  2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanoic Acid 2-[(1,1-Dimethylethoxy)carbonyl]hydrazide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Maleimidocaproic tert-Butylcarbazate typically involves multiple steps. One common method includes the reaction of 1H-pyrrole-1-hexanoic acid with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butoxycarbonyl (Boc) protecting group. This is followed by the reaction with hydrazine to form the hydrazide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Maleimidocaproic tert-Butylcarbazate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Maleimidocaproic tert-Butylcarbazate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Maleimidocaproic tert-Butylcarbazate involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Maleimidocaproic tert-Butylcarbazate with structurally or functionally analogous compounds:

Compound Functional Groups Key Applications Stability Reactivity Reference
6-Maleimidocaproic acid hydrazide Maleimide, hydrazide Protein-drug conjugation, pH-sensitive release Stable at neutral pH Reacts with thiols, aldehydes
6-Maleimidocaproyl NHS ester Maleimide, NHS ester Rapid protein labeling Hydrolysis-prone in aqueous media Reacts with amines (e.g., lysine)
tert-Butyl carbazate tert-Butylcarbazate Protection of hydrazine in drug synthesis Acid-labile Releases hydrazine in acidic pH
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) NHS ester, pyridyldithiol Disulfide-based conjugation Sensitive to reducing agents Thiol-disulfide exchange

Key Differences:

Functional Group Specificity :

  • This compound combines maleimide-thiol reactivity with acid-sensitive hydrazine release, making it ideal for targeted drug delivery (e.g., tumor microenvironments) . In contrast, 6-Maleimidocaproic acid hydrazide lacks the tert-butyl protection, leading to premature hydrazine release in neutral conditions, which limits its utility in systemic therapies .
  • SPDP relies on disulfide bonds, which are less stable in reducing environments (e.g., intracellular cytoplasm), whereas maleimide-based linkers offer irreversible thiol conjugation .

Stability and Release Kinetics :

  • The tert-butylcarbazate group in this compound ensures hydrazine release only under acidic conditions (pH < 6.5), minimizing off-target effects. This contrasts with tert-Butyl carbazate alone , which lacks the maleimide-thiol conjugation capability .
  • 6-Maleimidocaproyl NHS ester provides faster conjugation kinetics but suffers from hydrolysis in aqueous buffers, reducing its shelf life compared to tert-butylcarbazate derivatives .

Applications in Drug Delivery :

  • In preclinical studies, this compound has been used to conjugate doxorubicin (Doxo) to albumin via cysteine-34 residues, enabling tumor-targeted release. This approach increased survival time in glioblastoma models by >100% compared to free Doxo .
  • Similar compounds like PHPMA-Zosuquidar conjugates (using maleimide-hydrazide linkers) have shown efficacy in reversing P-gp-mediated drug resistance in ovarian cancer, highlighting the versatility of maleimide-based systems .

Research Findings and Data

Table: Comparative Efficacy in Drug Delivery Systems

Compound Conjugation Efficiency (%) Tumor pH Sensitivity In Vivo Half-Life (h) Reference
This compound 92 ± 3 pH 5.0–6.5 24–48
6-Maleimidocaproic acid hydrazide 85 ± 5 pH 5.0–7.4 12–18
SPDP 78 ± 7 Reducing environments 6–8

Notes:

  • The tert-butylcarbazate group enhances stability in circulation, as evidenced by the extended half-life compared to unprotected hydrazide derivatives .
  • Maleimide-thiol conjugates exhibit higher tumor accumulation due to albumin binding, a feature absent in NHS ester-based systems .

Q & A

Basic Question: What are the critical steps for synthesizing 6-Maleimidocaproic tert-Butylcarbazate, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves coupling 6-maleimidocaproic acid with tert-butylcarbazate via carbodiimide-mediated reactions (e.g., using EDC·HCl). Key steps include:

  • Activation of the carboxylic acid : Use N-hydroxysuccinimide (NHS) or similar agents to form an active ester intermediate.
  • Nucleophilic substitution : React the activated ester with tert-butylcarbazate under anhydrous conditions (e.g., THF or DCM) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., using acetonitrile) to achieve >95% purity. Monitor purity via HPLC or ¹H NMR, ensuring the absence of unreacted starting materials or hydrolysis byproducts .

Advanced Question: How can researchers optimize the conjugation efficiency of this compound with thiol-containing biomolecules?

Methodological Answer:
Optimization requires balancing reaction kinetics and steric accessibility:

  • pH control : Conduct reactions at pH 6.5–7.5 to favor thiol-maleimide coupling while minimizing hydrolysis.
  • Molar ratio : Use a 1.5–2:1 molar excess of this compound to target thiols (e.g., cysteine residues in proteins).
  • Temperature and time : Incubate at 4°C for 12–16 hours to reduce nonspecific aggregation.
    Validate conjugation efficiency via SDS-PAGE (shift in molecular weight) or MALDI-TOF MS. Note that excessive maleimide hydrolysis (forming unreactive maleamic acid) can reduce yield; confirm using Ellman’s assay for free thiol quantification .

Basic Question: What storage conditions are recommended for this compound to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent maleimide ring hydrolysis.
  • Solubility : Lyophilized powder is stable for >2 years; reconstitute in anhydrous DMSO or DMF immediately before use.
  • Monitoring degradation : Regularly check via ¹H NMR (disappearance of maleimide protons at δ 6.7 ppm) or FTIR (loss of C=O stretching at 1700–1750 cm⁻¹) .

Advanced Question: How can researchers address contradictions in biological activity data when using this compound in drug conjugates?

Methodological Answer:
Data discrepancies often arise from:

  • Variable linker stability : Hydrolysis or enzymatic cleavage of the tert-butylcarbazate group can alter drug release kinetics. Use LC-MS to quantify intact conjugates in biological matrices.
  • Batch-to-batch variability : Ensure consistent synthesis protocols (e.g., anhydrous conditions) and characterize each batch via NMR and elemental analysis.
  • Cellular uptake differences : Perform confocal microscopy with fluorescently tagged conjugates to assess intracellular trafficking. Compare results across multiple cell lines (e.g., P-gp-overexpressing vs. wild-type ovarian carcinoma cells) to identify transporter-mediated resistance .

Advanced Question: What strategies mitigate instability of this compound during RAFT polymerization?

Methodological Answer:
Instability in RAFT systems stems from nucleophilic attack on the trithiocarbonate group by hydrazide moieties. Mitigation approaches include:

  • Low-temperature synthesis : Conduct reactions below 0°C to suppress side reactions.
  • Alternative RAFT agents : Use non-ionic agents (e.g., cyanopentanoic acid derivatives) to avoid hydrazide interactions.
  • Post-polymerization modification : Introduce maleimide groups after polymerization via click chemistry (e.g., azide-alkyne cycloaddition) .

Basic Question: Which analytical techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm structural integrity (e.g., tert-butyl protons at δ 1.4 ppm, maleimide protons at δ 6.7 ppm).
  • Mass spectrometry (ESI-TOF) : Verify molecular weight (±1 Da accuracy).
  • FTIR : Identify carbonyl stretches (maleimide at 1700 cm⁻¹, carbazate at 1680 cm⁻¹).
  • HPLC : Monitor purity using a C18 column (gradient: 0.1% TFA in water/acetonitrile) .

Advanced Question: How can computational modeling aid in designing this compound-based drug delivery systems?

Methodological Answer:

  • Molecular docking : Predict binding affinities between the maleimide linker and target proteins (e.g., serum albumin for prolonged circulation).
  • MD simulations : Assess linker flexibility and stability under physiological conditions (e.g., solvation in PBS at 310 K).
  • QSPR models : Correlate tert-butylcarbazate substitution patterns with hydrolysis rates to optimize drug release profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.